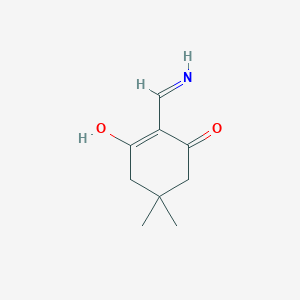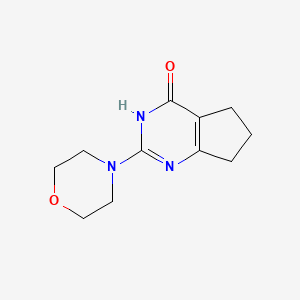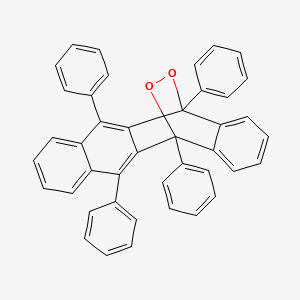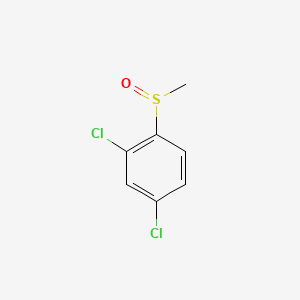
1,3-Dichlorophenyl methyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichlorophenyl methyl sulfoxide is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfoxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichlorophenyl methyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dichlorophenyl methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, ensuring high yields and minimal by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichlorophenyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 1,3-Dichlorophenyl methyl sulfone.
Reduction: 1,3-Dichlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dichlorophenyl methyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dichlorophenyl methyl sulfoxide involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
1,3-Dichlorophenyl methyl sulfoxide can be compared with other similar compounds, such as:
1,3-Dichlorobenzene: Lacks the sulfoxide group and has different chemical reactivity.
1,3-Dichlorophenyl methyl sulfide: The reduced form of the sulfoxide, with distinct chemical properties.
1,4-Dichlorophenyl methyl sulfoxide: A positional isomer with chlorine atoms at different positions on the benzene ring.
Propiedades
Número CAS |
35515-24-3 |
|---|---|
Fórmula molecular |
C7H6Cl2OS |
Peso molecular |
209.09 g/mol |
Nombre IUPAC |
2,4-dichloro-1-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6Cl2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Clave InChI |
QWGMBEXKOOANNE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


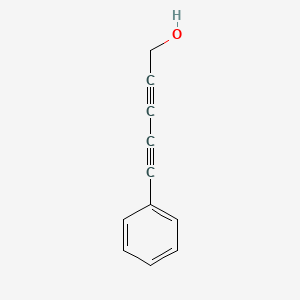
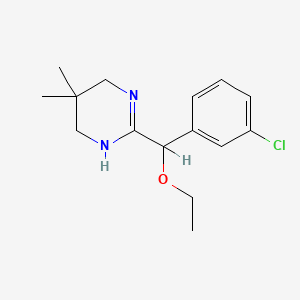
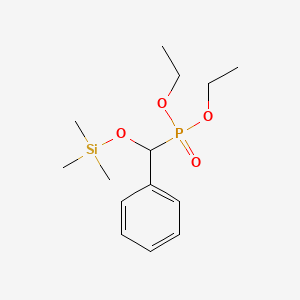

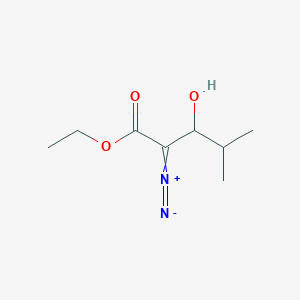
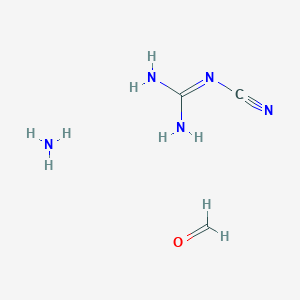
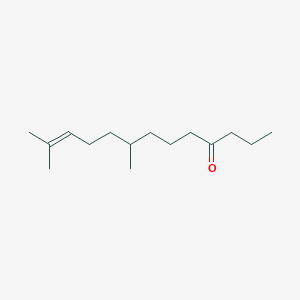
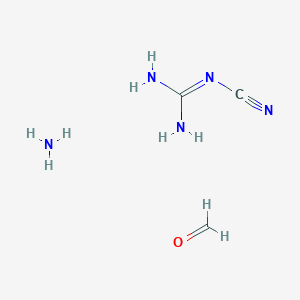

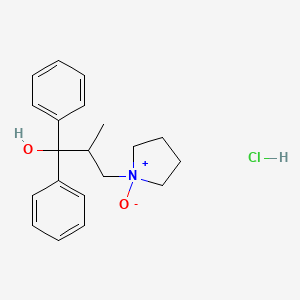
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
